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Introduction
Pinofuranoxin A, a bioactive trisubstituted furanone isolated from the invasive pathogen

Diplodia sapinea, has garnered significant interest within the scientific community.[1][2] Its

potent biological activities, including necrotic lesion induction on various plants and inhibitory

effects on fungal growth, underscore its potential as a lead compound in agrochemical and

pharmaceutical research.[1][2][3] A thorough understanding of its three-dimensional structure,

particularly its stereochemistry and absolute configuration, is paramount for elucidating its

mechanism of action and for the design of synthetic analogues with enhanced or selective

bioactivities. This technical guide provides an in-depth analysis of the stereochemical

determination of Pinofuranoxin A, presenting key data, experimental methodologies, and a

critical discussion of the assigned and recently revised configurations.

Molecular Structure and Stereocenters
Pinofuranoxin A possesses a complex molecular architecture characterized by a

dihydrofuranone ring and an epoxide-containing side chain. The structure contains four

stereocenters, leading to the theoretical possibility of sixteen stereoisomers. The elucidation of

the correct stereoisomer is therefore a non-trivial task requiring a combination of advanced

spectroscopic and computational techniques.
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Quantitative Stereochemical Data
The stereochemical properties of Pinofuranoxin A have been characterized by several

quantitative measurements. These data are crucial for the verification of its structure and for

comparative studies.

Parameter Value Conditions Reference

Specific Rotation

[α]²⁵D +22.4 c 0.34, MeOH

Electronic Circular

Dichroism (ECD)

λmax (Δε) 234 nm (+1.93) 4.54 × 10⁻³ M, MeCN

263 nm (-0.39)

High-Resolution

Electrospray

Ionization Mass

Spectrometry

(HRESIMS)

m/z [M+H]⁺ 185.0823

Determination of Relative and Absolute
Configuration
The initial determination of the relative and absolute configuration of Pinofuranoxin A was

achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and

computational analysis of its Electronic Circular Dichroism (ECD) spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were instrumental in

establishing the relative configuration of several stereocenters.
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Lactone Ring: The observation of NOE correlations (or lack thereof) between specific

protons on the dihydrofuranone ring allowed for the assignment of a trans relative

configuration between the substituents at C-4 and C-5, denoted as (4S,5R).

Oxirane Ring: Similarly, the NOESY data indicated a trans configuration for the epoxide ring,

involving the stereocenters at C-7 and C-8.

Computational ECD Analysis
To determine the absolute configuration, the experimental ECD spectrum of (+)-Pinofuranoxin
A was compared with the theoretically calculated spectra for all possible stereoisomers

consistent with the relative configurations determined by NOESY. This comparison revealed a

good agreement between the experimental spectrum and the calculated spectrum for the

(4R,5S,7R,8R) enantiomer. This led to the initial assignment of the absolute configuration of

(+)-Pinofuranoxin A as (4R,5S,7R,8R).

Proposed Structural Revision
A recent study published in 2024 has proposed a revision to the relative configuration of the

epoxide functionality in Pinofuranoxin A. This reinvestigation, based on DFT-based spectral

analysis and stereo-controlled total synthesis of all possible diastereomers, suggests a different

arrangement of the substituents on the oxirane ring. This highlights the challenges in assigning

the stereochemistry of flexible acyclic side-chains and underscores the power of total synthesis

in definitively confirming complex molecular structures.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the stereochemical

determination of Pinofuranoxin A.

NMR Spectroscopy
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.

Sample Preparation: Samples were dissolved in CDCl₃.

Experiments: A full suite of 1D and 2D NMR experiments were conducted, including ¹H NMR,

¹³C NMR, DEPT-135, COSY, HSQC, HMBC, and NOESY. These experiments allowed for the
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complete assignment of all proton and carbon signals and the determination of through-bond

and through-space correlations.

High-Resolution Electrospray Ionization Mass
Spectrometry (HRESIMS)

Instrumentation: HRESIMS data were acquired on a mass spectrometer equipped with an

electrospray ionization source.

Method: The analysis provided the accurate mass of the protonated molecule [M+H]⁺, which

was used to confirm the molecular formula of C₉H₁₂O₄.

Electronic Circular Dichroism (ECD) Spectroscopy
Instrumentation: ECD spectra were recorded on a suitable spectropolarimeter.

Sample Preparation: The sample was dissolved in acetonitrile (MeCN) at a concentration of

4.54 × 10⁻³ M.

Measurement: Spectra were recorded in the 200–340 nm range.

Computational Analysis
Method: Density Functional Theory (DFT) calculations were employed to predict the ECD

spectra of the possible stereoisomers. The calculated spectra were then compared with the

experimental spectrum to determine the best fit and, consequently, the absolute

configuration.

Visualizing the Stereochemical Determination
Workflow
The logical flow of the initial stereochemical assignment can be visualized as follows:
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Experimental Data Acquisition

Data Analysis and Interpretation

Conclusion

NMR Spectroscopy (NOESY)

Determination of Relative Configuration
(trans-lactone, trans-epoxide)

ECD Spectroscopy

Computational ECD Calculation
of Possible Stereoisomers

Provides constraints

Assignment of Absolute Configuration
(4R,5S,7R,8R)

Comparison with experimental ECD

Pinofuranoxin A (Initially Assigned Structure)

C4 (R) C5 (S) C7 (R) C8 (R) [Chemical Structure Diagram of Pinofuranoxin A]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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